5-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide

Medicinal chemistry Structure–Activity Relationship (SAR) Halogen bonding

5-Chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide (CAS 1421531-58-9) is a synthetic small molecule (C₁₀H₁₁ClN₂O₂S₃, MW 322.84) belonging to the thiophene-thiazole-sulfonamide hybrid class. The compound features a 5-chlorothiophene-2-sulfonamide core linked via a methylene bridge to a 2,4-dimethyl-1,3-thiazole moiety.

Molecular Formula C10H11ClN2O2S3
Molecular Weight 322.84
CAS No. 1421531-58-9
Cat. No. B2601060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide
CAS1421531-58-9
Molecular FormulaC10H11ClN2O2S3
Molecular Weight322.84
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=C(S2)Cl
InChIInChI=1S/C10H11ClN2O2S3/c1-6-8(16-7(2)13-6)5-12-18(14,15)10-4-3-9(11)17-10/h3-4,12H,5H2,1-2H3
InChIKeyYHULQVFEBXSBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide (CAS 1421531-58-9): Compound Identity and Procurement Baseline


5-Chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide (CAS 1421531-58-9) is a synthetic small molecule (C₁₀H₁₁ClN₂O₂S₃, MW 322.84) belonging to the thiophene-thiazole-sulfonamide hybrid class . The compound features a 5-chlorothiophene-2-sulfonamide core linked via a methylene bridge to a 2,4-dimethyl-1,3-thiazole moiety. It is catalogued as a research-grade screening compound by multiple suppliers (e.g., BenchChem Cat. No. B2601060, EvitaChem Cat. No. EVT-2738134) and is explicitly designated for non-human, in-vitro research use only . Its membership in the broader N-[heteroaryl]-thiophenesulfonamide chemotype, which is claimed in antineoplastic patent literature (US 7084170 B2; Eli Lilly and Company), provides the primary context for its scientific interest [1].

Procurement Risk: Why In-Class Thiophene-Thiazole-Sulfonamide Analogs Cannot Be Interchanged with CAS 1421531-58-9 Without Verification


Within the thiophene-thiazole-sulfonamide chemotype, minor structural perturbations—such as the presence, position, or identity of a halogen substituent on the thiophene ring—are known to produce substantial shifts in biological activity. In the antineoplastic patent US 7084170 B2, the R₁ substituent (halo, C₁–C₆ alkyl, or CF₃) on the benzoyl ring is explicitly defined as a critical pharmacophoric element, with chloro, bromo, and methyl variants yielding distinct potency profiles [1]. The target compound's 5-chloro substitution on the thiophene ring is structurally analogous to this critical halogen position. Its direct dechlorinated analog—N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide—eliminates this halogen entirely, which in related series has been shown to alter logP, target binding, and cellular potency. Procurement or screening decisions that treat these two compounds as interchangeable risk introducing uncontrolled variability into structure–activity datasets, with no published head-to-head bridging data available to quantify the impact .

Quantitative Differentiation Evidence for CAS 1421531-58-9: Structural, Physicochemical, and Class-Level Comparative Data


Structural Differentiation: 5-Chloro Substitution on the Thiophene Ring vs. Dechlorinated Analog

The target compound bears a chlorine atom at the 5-position of the thiophene-2-sulfonamide scaffold. The nearest commercially catalogued analog—N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide—lacks this halogen, substituting instead with a hydrogen atom. This difference increases the molecular weight from 288.39 Da (dechlorinated analog, estimated from C₁₀H₁₂N₂O₂S₃) to 322.84 Da (target) and introduces a polarizable halogen capable of halogen bonding, altered electronic distribution, and modified lipophilicity . In the structurally related 5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide series, this 5-chlorothiophene motif is associated with measurable cytotoxicity across MCF-7, A549, and HeLa cell lines (IC₅₀ range: 20–30 µM), though direct comparative data against the dechlorinated congener remain unpublished .

Medicinal chemistry Structure–Activity Relationship (SAR) Halogen bonding

Class-Level Antineoplastic Activity: Thiophene-Thiazole-Sulfonamide Chemotype Potency Range from Patent Literature

The thiophene-thiazole-sulfonamide chemotype encompassing the target compound is claimed in US Patent 7084170 B2 (Eli Lilly) as having antineoplastic utility. Within a closely related sub-series—5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide (CAS 894015-17-9)—quantitative MTT cytotoxicity data are reported across three human cancer cell lines: MCF-7 (breast) IC₅₀ = 25 ± 3 µM; A549 (lung) IC₅₀ = 30 ± 5 µM; HeLa (cervical) IC₅₀ = 20 ± 4 µM . These values establish a benchmark potency range of approximately 20–30 µM for the 5-chlorothiophene-thiazole-sulfonamide pharmacophore. No direct head-to-head comparison between the target compound (CAS 1421531-58-9) and this analog has been published. The target compound differs structurally in the thiazole substitution (2,4-dimethyl vs. 4-methyl-2-phenyl) and the linker (methylene vs. ethylene), both of which may modulate potency [1].

Anticancer screening Cytotoxicity assay MTT assay

Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness Comparison vs. Key Analogs

The target compound (MW 322.84) falls well within Lipinski's Rule of Five boundaries (MW < 500), with two hydrogen bond donors (sulfonamide NH), and estimated cLogP in the range of approximately 1.8–2.5 based on the Hansch π constant for aromatic chlorine substitution (+0.71 relative to the unsubstituted thiophene-2-sulfonamide scaffold, which has a reported ACD/LogP of ~0.0 for the parent thiophene-2-sulfonamide core) [1]. This places it in a favorable oral drug-like physicochemical space. By comparison, the bulkier analog 5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide (CAS 894015-17-9) has MW 398.94 and a 2-phenyl substituent that increases cLogP significantly (estimated >3.5), making the target compound the more fragment-like and synthetically accessible option for early-stage hit expansion .

ADME prediction Lipinski's Rule of Five Lead-likeness

Synthetic Tractability and Scaffold Simplicity: Methylene-Bridged 2,4-Dimethylthiazole vs. More Complex Thiazole Analogs

The target compound's 2,4-dimethyl-1,3-thiazole moiety represents a minimal alkyl-substituted thiazole accessible via the classical Hantzsch thiazole synthesis (condensation of chloroacetone with thioacetamide, followed by chloromethylation and sulfonamide coupling) . This synthetic route is operationally simpler and more scalable than routes to 2-aryl-thiazole analogs (e.g., CAS 894015-17-9, which requires phenacyl bromide or equivalent 2-bromoacetophenone intermediates). The methylene (–CH₂–) linker between the thiazole C5 and the sulfonamide nitrogen is also synthetically more straightforward than the ethylene (–CH₂CH₂–) linker found in many comparator compounds, typically requiring only a single-step reductive amination or nucleophilic substitution rather than a multi-step homologation sequence [1].

Parallel synthesis Building block Hantzsch thiazole synthesis

Recommended Application Scenarios for CAS 1421531-58-9 Based on Differentiated Evidence Profile


Focused Anticancer Screening Library Enrichment with a Fragment-Like Thiophene-Thiazole-Sulfonamide

Based on the class-level antineoplastic activity (IC₅₀ benchmark ~20–30 µM for the 5-chlorothiophene-thiazole-sulfonamide pharmacophore in MTT assays against MCF-7, A549, and HeLa cell lines) , CAS 1421531-58-9 is best deployed as a screening library member in medium-throughput oncology phenotypic screens. Its fragment-like physicochemical profile (MW 322.84, estimated cLogP ~1.8–2.5) makes it particularly suitable for inclusion in lead-like or fragment-oriented compound collections where molecular complexity is deliberately constrained to maximize hit optimization potential .

Structure–Activity Relationship (SAR) Studies Probing the Role of 5-Chloro Substitution on the Thiophene Sulfonamide Core

The availability of both the target compound (5-chloro-substituted) and its dechlorinated analog—N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide—enables pairwise SAR comparisons to quantify the contribution of the chlorine atom to target binding, cellular potency, and physicochemical properties . This matched molecular pair analysis is a well-validated strategy in medicinal chemistry for isolating the pharmacophoric contribution of a single substituent. Procurement of both compounds from the same supplier ensures consistent purity specifications and minimizes batch-to-batch variability in comparative assays .

Synthetic Methodology Development and Building Block Derivatization on a Thiophene-Thiazole Scaffold

The relatively simple 2,4-dimethylthiazole core and methylene linker make CAS 1421531-58-9 an accessible substrate for late-stage functionalization chemistry, including electrophilic aromatic substitution on the thiophene ring, sulfonamide N-alkylation, and thiazole C–H activation . Researchers developing parallel synthesis routes to thiophene-thiazole-sulfonamide libraries can use this compound as a validation substrate for reaction condition optimization, leveraging its commercial availability from catalog suppliers .

Computational Chemistry and Molecular Docking Studies on Sulfonamide-Containing Kinase or Carbonic Anhydrase Inhibitors

Thiazole-sulfonamide hybrids have documented activity against carbonic anhydrase isoforms and kinase targets, with some derivatives achieving IC₅₀ values in the low nanomolar range (e.g., 10.93–25.06 nM against CA IX) . While no direct target engagement data exist for CAS 1421531-58-9, its structural features—the sulfonamide zinc-binding group and the 2,4-dimethylthiazole occupying a hydrophobic pocket—make it a tractable ligand for computational docking campaigns against the carbonic anhydrase or kinase target families. The compound's moderate molecular weight and low rotatable bond count (4) favor rigid docking and scoring, reducing conformational sampling complexity relative to larger, more flexible analogs .

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